REACTION_CXSMILES
|
C[O-].[Na+].C(O[C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[N:10][CH:9]=1)C.[C:16]([O:19][CH2:20][CH3:21])(=[O:18])[CH3:17].Cl>O.C1(C)C=CC=CC=1>[CH2:20]([O:19][C:16](=[O:18])[CH2:17][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[N:10][CH:9]=1)[CH3:21] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
55.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C=C1)C)=O
|
Name
|
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C=C1)C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were evaporated
|
Type
|
DISTILLATION
|
Details
|
Then the evaporation residue was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
was obtained (yield 33.6 percent
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC(C1=CN=C(C=C1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |